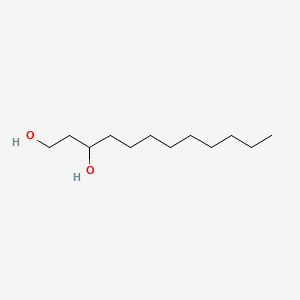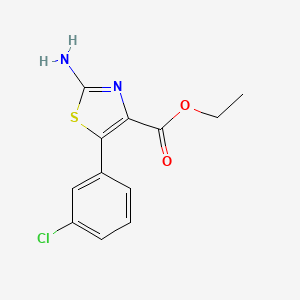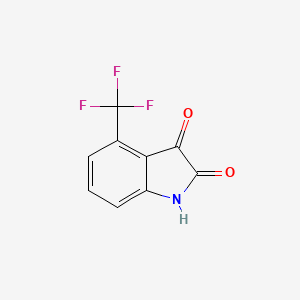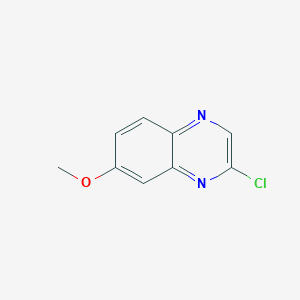
3,4,4'-Tribromodiphenyl ether
Overview
Description
3,4,4’-Tribromodiphenyl ether: is a polybrominated diphenyl ether (PBDE) with the molecular formula C₁₂H₇Br₃O and a molecular weight of 406.895 g/mol . PBDEs are a class of brominated flame retardants widely used in various commercial products such as textiles, plastics, furniture, and electronic components . These compounds are known for their persistence in the environment and potential health hazards, including neurotoxicity, thyrotoxicity, and carcinogenicity .
Mechanism of Action
Target of Action
3,4,4’-Tribromodiphenyl ether, a type of polybrominated diphenyl ethers (PBDEs), is a potential endocrine-disrupting chemical . Its primary targets are the retinoic acid receptors (RARs) . RARs play a crucial role in regulating cell growth, differentiation, and homeostasis.
Mode of Action
The compound interacts with its targets, the RARs, by binding directly to them . The effects are possibly related to the structure of the compounds, especially their hydroxylation and bromination .
Biochemical Pathways
The compound affects the retinoid homeostasis pathway . This disruption can lead to various downstream effects, including alterations in gene expression and cellular functions .
Pharmacokinetics
Like other pbdes, it is likely to be lipophilic and bioaccumulative, leading to persistence in the environment and in biological tissues .
Result of Action
The molecular and cellular effects of 3,4,4’-Tribromodiphenyl ether’s action include disruption of retinoid homeostasis . This can lead to various biological effects, including potential endocrine disruption .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,4,4’-Tribromodiphenyl ether. For instance, the presence of heavy metals can complicate the biodegradation of PBDEs . Furthermore, the compound’s stability and action can be affected by factors such as temperature, pH, and the presence of other chemicals in the environment .
Biochemical Analysis
Cellular Effects
Related compounds, such as 2,2’,4,4’-tetrabromodiphenyl ether (BDE-47), have been shown to modulate the intracellular miRNA profile, affecting the LPS-induced pro-inflammatory response in THP-1 Macrophages .
Molecular Mechanism
Studies on related compounds suggest that they can be bio-transformed to hydroxylated metabolites, which can directly interact with retinoic acid receptors .
Temporal Effects in Laboratory Settings
Related compounds like BDE-47 have been shown to have long-term adverse health effects .
Dosage Effects in Animal Models
Studies on related compounds like BDE-47 have shown that they can affect hormone levels in the thyroid gland and have been linked to reproductive and neurological risks at certain concentrations or higher .
Metabolic Pathways
It is known that PBDEs can be bio-transformed to hydroxylated metabolites .
Transport and Distribution
Related compounds like PBDEs are known to bioaccumulate due to their lipophilicity .
Subcellular Localization
Related compounds like BDE-47 have been shown to modulate the intracellular miRNA profile .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4’-Tribromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of 3,4,4’-Tribromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3,4,4’-Tribromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can remove bromine atoms, leading to less brominated diphenyl ethers.
Substitution: Halogen exchange reactions can replace bromine atoms with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or zinc in acetic acid are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products:
Oxidation: Hydroxylated derivatives of 3,4,4’-Tribromodiphenyl ether.
Reduction: Less brominated diphenyl ethers.
Substitution: Diphenyl ethers with different halogen or functional group substitutions.
Scientific Research Applications
3,4,4’-Tribromodiphenyl ether has several scientific research applications:
Comparison with Similar Compounds
- 2,2’,4,4’-Tetrabromodiphenyl ether (PBDE-47)
- 2,2’,4,4’,6-Pentabromodiphenyl ether (PBDE-100)
- 2,3’,4,4’-Tetrabromodiphenyl ether
Comparison: 3,4,4’-Tribromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical reactivity and biological effects. Compared to other PBDEs, it may have different environmental persistence and toxicity profiles . For instance, PBDE-47 and PBDE-100 are also known for their endocrine-disrupting properties but may differ in their specific molecular targets and pathways .
Properties
IUPAC Name |
1,2-dibromo-4-(4-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O/c13-8-1-3-9(4-2-8)16-10-5-6-11(14)12(15)7-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALAYFVVZFORPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879864 | |
| Record name | BDE-37 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147217-81-0 | |
| Record name | PBDE 37 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147217-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,4'-Tribromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-37 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',4',4-Tribromodiphenyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,4'-TRIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWF76X9B8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-Chlorophenyl)ethyl]-N-methylamine](/img/structure/B1601351.png)


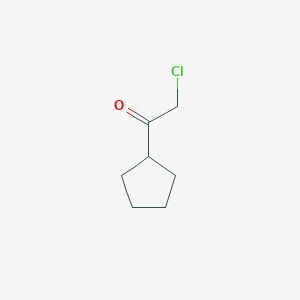
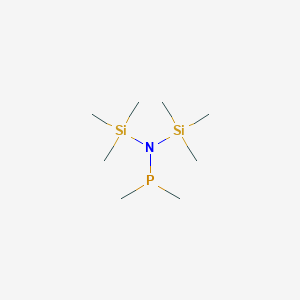
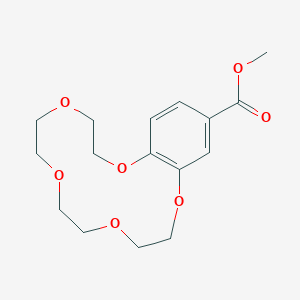
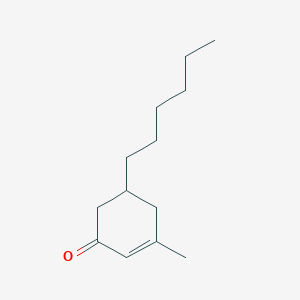
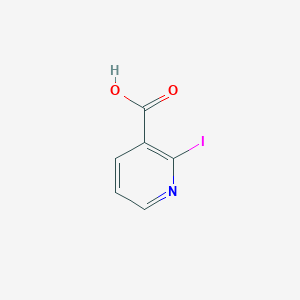
![2H-Pyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B1601364.png)

